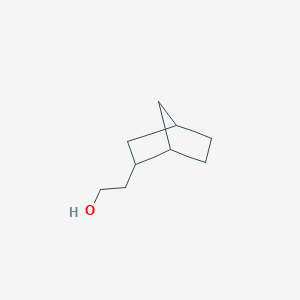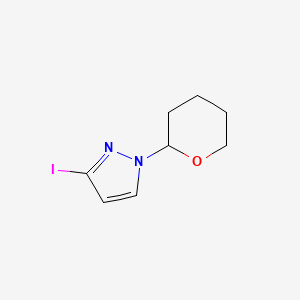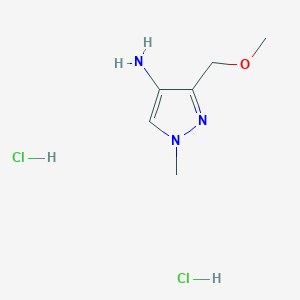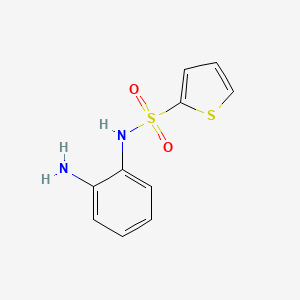
2-Norbornaneethanol
Vue d'ensemble
Description
2-Norbornaneethanol is an organic compound with the molecular formula C₉H₁₆O It is a primary alcohol derived from norbornane, a bicyclic hydrocarbon The structure of this compound includes a norbornane ring system with an ethyl alcohol group attached to one of the bridgehead carbons
Mécanisme D'action
2-Norbornaneethanol, also known as 2-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol, is a chemical compound with the molecular formula C9H16O . The understanding of its mechanism of action is still in the early stages of research. Here is a summary of the current knowledge:
Target of Action
The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals
Mode of Action
It’s known that endo-isomers of oxanorbornene derivatives show higher reactivity towards ring-opening metathesis with Grubbs’ 3rd generation catalyst (G3) than the corresponding exo-isomers . .
Biochemical Pathways
The compound is part of ongoing research, and its effects on various biochemical pathways are yet to be determined .
Result of Action
It’s known that a two-step process for the synthesis of 2-norbornanone with 91% overall yield has been developed . The addition of sublimation inhibitors suppressed the sublimation of norbornene in the process of sulfuric acid-promoted hydration and increased the yield of 2-norbornanol significantly under mild conditions . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Norbornaneethanol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of norbornene. In this process, norbornene undergoes hydroboration with diborane (B₂H₆) to form an organoborane intermediate, which is then oxidized using hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH) to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the hydration of norbornene using sulfuric acid (H₂SO₄) as a catalyst. This method is efficient and can be scaled up for large-scale production. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Norbornaneethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-norbornanone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form norbornane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: 2-Norbornanone.
Reduction: Norbornane.
Substitution: 2-Norbornyl halides.
Applications De Recherche Scientifique
2-Norbornaneethanol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Comparaison Avec Des Composés Similaires
Norbornene: A related compound with a similar bicyclic structure but lacking the hydroxyl group.
2-Norbornanone: An oxidized form of 2-Norbornaneethanol.
Norbornane: The fully reduced form of the compound.
Uniqueness: this compound is unique due to its combination of a norbornane ring system and an ethyl alcohol group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill .
Propriétés
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-4-3-9-6-7-1-2-8(9)5-7/h7-10H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJSRRQHLVFCEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70289-06-4 | |
| Record name | 2-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2804499.png)
![N-(3,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2804502.png)


![[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2804505.png)
![N-[1-[5-(Propan-2-yloxymethyl)-1,3,4-thiadiazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2804506.png)


![N-allyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2804510.png)
![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2804511.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid](/img/structure/B2804514.png)
![N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2804515.png)
![4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2804520.png)
![3-[(Tributylstannyl)methoxy]-1-propanamine](/img/structure/B2804522.png)
